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  • Product: (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
  • CAS: 1261234-83-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride

Executive Summary and Introduction (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chiral synthetic intermediate of significant interest in contemporary drug discovery. Its molecular architecture combines t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Introduction

(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chiral synthetic intermediate of significant interest in contemporary drug discovery. Its molecular architecture combines three key pharmacophoric elements: a stereodefined pyrrolidine ring, a dichlorinated aromatic system, and an ether linkage. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and serve as a versatile building block for a multitude of biologically active agents.[1][2] The incorporation of a 3,4-dichlorobenzyl moiety can significantly influence lipophilicity, metabolic stability, and target-binding interactions.

A thorough and systematic characterization of the physicochemical properties of this hydrochloride salt is a non-negotiable prerequisite for its successful progression through the drug development pipeline. These fundamental data underpin every subsequent stage, from process chemistry and formulation development to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and regulatory submission. This guide presents a holistic and technically robust framework for the comprehensive physicochemical analysis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride, grounded in established analytical principles and field-proven methodologies. We will not only describe the necessary experiments but also elucidate the scientific rationale driving each analytical choice, ensuring a self-validating and scientifically sound characterization cascade.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Fundamental Properties cluster_2 Phase 3: Quality & Performance Identity Molecular Identity Structure Structural Elucidation Identity->Structure Confirms Composition Physical Physical & Thermal Properties Structure->Physical Informs Physical Nature Solution Solubility & Solution Chemistry Physical->Solution Impacts Dissolution Purity Purity & Impurity Profile Solution->Purity Required for Method Dev. SolidState Solid-State Characterization Purity->SolidState Purity affects Crystallinity

Caption: Overall Physicochemical Characterization Workflow.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure and composition. This is achieved through a synergistic application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Molecular Identifiers

A summary of the fundamental identifiers for the target compound is presented below. The molecular weight is calculated based on the chemical formula and is a critical parameter for all subsequent quantitative analyses.

IdentifierValue
IUPAC Name (3R)-3-[(3,4-dichlorophenyl)methoxy]pyrrolidine hydrochloride
CAS Number 1220033-11-3 (for the 2,4-dichloro isomer HCl salt, specific CAS for 3,4- may differ)[3]
Molecular Formula C₁₁H₁₄Cl₃NO
Molecular Weight 282.60 g/mol
Spectroscopic Analysis: A Validating System

The combination of NMR and MS provides a self-validating system. NMR confirms the connectivity and stereochemistry of the atoms, while MS confirms the elemental composition and overall molecular weight. Any discrepancy between these two techniques would immediately flag a potential structural issue.

cluster_input cluster_techniques cluster_output cluster_conclusion Analyte (R)-3-((3,4-Dichlorobenzyl)oxy) pyrrolidine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, COSY) Analyte->NMR MS Mass Spectrometry (LC-MS, ESI+) Analyte->MS NMR_Data Chemical Shifts Coupling Constants Connectivity Map NMR->NMR_Data MS_Data Accurate Mass (m/z) Isotopic Pattern Fragmentation MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion Synergistic Validation MS_Data->Conclusion Synergistic Validation cluster_prep cluster_hplc cluster_acq cluster_analysis Prep Accurately weigh sample Dissolve in mobile phase Filter (0.45 µm) HPLC C18 Reversed-Phase Column Gradient Elution (ACN/H₂O) UV Detection (~225 nm) Prep->HPLC Load Acq Inject sample Record chromatogram HPLC->Acq Run Analysis Integrate peak areas Calculate % Purity (Area Normalization) Acq->Analysis Process

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Exploratory

In vitro receptor binding affinity of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine

Title: In Vitro Receptor Binding Affinity Profiling of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine: A Methodological Whitepaper for CNS Lead Characterization Target Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Receptor Binding Affinity Profiling of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine: A Methodological Whitepaper for CNS Lead Characterization

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine (CAS 1261234-83-6) is a highly versatile chiral building block and a privileged pharmacophore in central nervous system (CNS) drug discovery[1]. While often utilized as an intermediate, its intact structural motif—comprising a basic pyrrolidine ring and a lipophilic 3,4-dichlorobenzyl ether—exhibits the classic topological requirements for high-affinity binding to Monoamine Transporters (MATs) and Sigma ( σ ) receptors[2][3].

Because rigid templates often fail to capture the nuances of early-stage pharmacophore evaluation, this whitepaper provides a causality-driven, self-validating methodological framework for profiling the in vitro receptor binding affinity of this specific chiral lead.

Pharmacophore Rationale & Putative Targets

To understand how to test a compound, one must first understand why it binds. The structural architecture of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine dictates its interaction with specific neuroreceptor targets:

  • The 3,4-Dichlorobenzyl Moiety: The di-halogenated aromatic ring is highly lipophilic and capable of forming strong halogen bonds. In MATs (DAT, SERT, NET), this moiety is known to insert into deep, hydrophobic binding pockets, driving target affinity[2].

  • The Pyrrolidine Nitrogen: At a physiological pH of 7.4, the secondary amine of the pyrrolidine ring is protonated, creating a cationic center. This center forms a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp79 in the human dopamine transporter)[2].

  • Stereochemistry: The (R)-configuration of the ether linkage dictates the spatial orientation of the aromatic ring relative to the basic amine, a critical determinant for differentiating between Sigma-1 ( σ1​R ) and Sigma-2 ( σ2​R ) receptor subtypes[3].

Pharmacophore Molecule (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Chiral Lead Compound Moiety1 3,4-Dichlorobenzyl Group Lipophilic / Halogen Bonding Molecule->Moiety1 Moiety2 Pyrrolidine Ring (Basic Amine) Cationic Center at pH 7.4 Molecule->Moiety2 Moiety3 (R)-Stereocenter & Ether Linker Spatial Orientation Molecule->Moiety3 Target1 Monoamine Transporters (DAT/SERT/NET) Hydrophobic Pocket Insertion Aspartate Salt Bridge Moiety1->Target1 Target2 Sigma-1 Receptor (σ1R) Hydrophobic Cleft Binding Electrostatic Interaction Moiety1->Target2 Moiety2->Target1 Moiety2->Target2 Moiety3->Target1 Moiety3->Target2

Pharmacophore mapping of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine to putative CNS targets.

Self-Validating In Vitro Binding Protocols

To ensure scientific integrity, binding affinities ( Ki​ ) must be determined using competitive radioligand binding assays. Every protocol described below is designed as a self-validating system : each assay plate must include Total Binding (TB) wells and Non-Specific Binding (NSB) wells to mathematically isolate the specific, receptor-mediated signal from background noise[4][5].

Protocol A: Monoamine Transporters (DAT, SERT, NET)

This protocol assesses the compound's ability to inhibit the reuptake machinery of key neurotransmitters.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 or CHO-K1 cells stably expressing human DAT, SERT, or NET to confluency. Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to pellet the membranes[2][4].

  • Radioligand Selection (The Causality): Use [3H] WIN 35,428 for DAT, [3H] citalopram for SERT, and [3H] nisoxetine for NET. These ligands are chosen for their high specificity and well-documented dissociation constants ( Kd​ ), which are required for downstream mathematical conversion[2].

  • Assay Setup (Self-Validation):

    • Total Binding (TB): Assay buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Assay buffer + Radioligand + Membrane + 10 µM of a known inhibitor (indatraline for DAT, fluoxetine for SERT, desipramine for NET). Causality: This high concentration saturates all specific receptor sites; any remaining radioactive signal is strictly non-specific lipid binding[4].

    • Test Wells: Assay buffer + Radioligand + Membrane + Serial dilutions of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine ( 10−11 M to 10−5 M)[4].

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction via rapid filtration through polyethylenimine-soaked GF/B glass fiber filters. Causality: Rapid filtration instantly separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (washed through), freezing the equilibrium state[5].

  • Quantification: Measure retained radioactivity using liquid scintillation counting[5].

Protocol B: Sigma-1 Receptor ( σ1​R ) Binding

Given the pyrrolidine ring, this compound must be screened for σ1​R affinity, which is implicated in neuroprotection and pain modulation.

Step-by-Step Methodology:

  • Tissue Sourcing: Excise guinea pig liver or brain tissue, homogenize in 50 mM Tris-HCl (pH 7.4), and isolate the membrane fraction via centrifugation[5][6].

  • Radioligand Selection (The Causality): Use -pentazocine. Crucial Insight: Historically, [3H] DTG was considered the gold standard for sigma screening. However, [3H] DTG binds equally to both σ1​R and σ2​R (TMEM97), requiring the addition of masking agents that can bias the assay. -pentazocine is highly selective for σ1​R , eliminating cross-reactivity and ensuring a pristine data readout[6].

  • Assay Setup & Validation: Define NSB using 10 µM haloperidol. Incubate the test compound with the membrane and -pentazocine for 90-120 minutes at 37°C[5].

  • Termination: Utilize the same rapid filtration and scintillation counting method described in Protocol A[5].

G Membrane Membrane Preparation (Target Receptor) Incubation Incubation (Equilibrium Binding) Membrane->Incubation Radioligand Radioligand (e.g., [3H](+)-Pentazocine) Radioligand->Incubation TestComp Test Compound (Serial Dilutions) TestComp->Incubation Displacement NSB NSB Control (e.g., 10 µM Haloperidol) NSB->Incubation Defines NSB Filtration Rapid Filtration (Bound vs Free Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantify Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 & Ki) Scintillation->Analysis

Workflow of the competitive radioligand binding assay for determining receptor affinity.

Data Analysis & Quantitative Benchmarks

The raw radioactive counts (CPM) must be converted into an absolute affinity constant ( Ki​ ). The half-maximal inhibitory concentration ( IC50​ ) is derived from a non-linear regression of the displacement curve.

The Causality of the Cheng-Prusoff Equation: An IC50​ value is relative to the amount of radioligand used. To establish a universal, trustworthy metric of affinity, the IC50​ must be corrected using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant[6].

Benchmark Data Presentation

Because (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine is a foundational building block, empirical expectations are projected based on validated, structurally homologous 3,4-dichlorobenzyl-pyrrolidine derivatives. The following table summarizes the anticipated affinity ranges to guide hit-to-lead optimization thresholds.

Target ReceptorRadioligand UsedNSB ControlProjected Ki​ Range (nM)Pharmacological Implication
hDAT [3H] WIN 35,428Indatraline (10 µM)15.0 – 250.0Dopamine reuptake inhibition; stimulant/antidepressant potential.
hSERT [3H] citalopramFluoxetine (10 µM)5.0 – 100.0Serotonin reuptake inhibition; anxiolytic/antidepressant potential.
hNET [3H] nisoxetineDesipramine (10 µM)30.0 – 350.0Norepinephrine reuptake inhibition; attention/arousal modulation.
σ1​R -pentazocineHaloperidol (10 µM)1.0 – 50.0Intracellular calcium modulation; neuroprotective properties.

Table 1: Quantitative benchmark assay parameters and projected binding affinities for the 3,4-dichlorobenzyl-pyrrolidine pharmacophore class.

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Protocols & Analytical Methods

Method

A Robust, Optimized Reversed-Phase HPLC Method for the Quality Control of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

An Application Note from the Desk of a Senior Application Scientist Abstract This application note presents a systematic and scientifically-grounded approach to the development and validation of a reversed-phase high-per...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note presents a systematic and scientifically-grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride. This compound, a chiral pyrrolidine derivative, is of significant interest in pharmaceutical development. The narrative follows the logical progression from understanding the analyte's physicochemical properties to a final, validated method suitable for quality control, including purity determination and assay. We delve into the causality behind critical decisions in column selection, mobile phase optimization, and parameter tuning, providing a framework that is both robust and compliant with ICH guidelines. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, ensuring excellent peak shape, resolution, and reproducibility for this basic compound.

Introduction: The Analytical Challenge

(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chiral molecule featuring a basic pyrrolidine moiety and a UV-active dichlorobenzyl group. The pyrrolidine ring is a prevalent scaffold in many pharmaceutical compounds, where stereochemistry is often critical to biological activity[1]. Consequently, a reliable analytical method is paramount for ensuring its chemical purity, quantifying its content, and, if necessary, resolving it from its corresponding (S)-enantiomer.

The primary analytical challenges for this molecule include:

  • Peak Tailing: The basic nitrogen in the pyrrolidine ring (pKa of the conjugate acid is ~11.3) can interact with residual silanols on silica-based HPLC columns, leading to poor peak symmetry[2].

  • Retention Control: The molecule possesses both hydrophobic (dichlorobenzyl) and hydrophilic (protonated amine) characteristics, requiring careful balancing of the mobile phase composition for optimal retention.

  • Enantioselectivity: As a chiral compound, a method to confirm its enantiomeric identity or purity may be required, which presents a separate and distinct challenge from routine purity analysis[3].

This guide focuses on establishing a primary achiral method for purity and assay, which is the foundational analytical requirement in drug development and manufacturing.

Foundational Strategy: Analyte-Driven Method Development

A successful HPLC method is not built on trial and error, but on a rational strategy informed by the analyte's chemical properties.

Physicochemical Properties
PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Structure A secondary amine (pyrrolidine) linked via an ether to a dichlorinated benzene ring. Supplied as an HCl salt.The basic amine necessitates pH control of the mobile phase to ensure a consistent ionization state and mitigate peak tailing. The dichlorobenzyl group acts as a strong chromophore for UV detection.
pKa ~11.3 (Conjugate acid of pyrrolidine)[2]At pH values below 9, the amine will be predominantly in its protonated, cationic form. Operating at a low pH (e.g., pH 2-4) is the most effective strategy to ensure consistent protonation, leading to stable retention and improved peak shape.
Polarity (logP) Predicted XlogP of the free base is ~2.9[4].The molecule has moderate hydrophobicity. As a hydrochloride salt, its aqueous solubility is enhanced. This profile makes it an ideal candidate for reversed-phase chromatography[5].
UV Absorbance The dichlorobenzene ring is the principal chromophore.UV detection is highly suitable. An initial UV scan is required to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Similar chromophores absorb strongly around 220-230 nm and may have a secondary maximum near 260-270 nm[6][7].
The Method Development Workflow

Our approach is a systematic process designed to efficiently arrive at a robust and optimized method. This workflow ensures that each parameter is logically evaluated and selected.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Mode: Reversed-Phase (RP) A->B C Initial Screening: Column & Mobile Phase B->C D Mobile Phase pH (2.5, 3.5, 4.5) C->D E Gradient Profile (Slope & Time) D->E F Column Temperature (30°C, 35°C, 40°C) E->F G Final Optimized Method F->G H Method Validation (ICH Q2(R2)) G->H I System Suitability Test (SST) Definition H->I J Routine-Ready Method I->J

Caption: Workflow for systematic HPLC method development.

Experimental Protocols: From Screening to Optimization

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (A modern, end-capped, high-purity silica column is critical).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Monobasic Potassium Phosphate (reagent grade), Phosphoric Acid (85%).

  • Sample: (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride reference standard.

Protocol 1: Determination of UV λmax

Rationale: To ensure maximum sensitivity and to inform the selection of a specific and sensitive detection wavelength.

  • Prepare a solution of the analyte in the mobile phase at a concentration of approximately 10 µg/mL.

  • Using the DAD, perform a UV scan from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • Expected Outcome: Maxima are anticipated around 225 nm and 275 nm. For this method, 225 nm was chosen for its higher response, providing better sensitivity for impurity detection.

Protocol 2: Mobile Phase pH Optimization

Rationale: This is the most critical parameter for achieving good peak shape for a basic analyte. By operating at a pH at least 2 units below the pKa of the pyrrolidine's conjugate acid, we ensure its complete and consistent protonation, which minimizes interactions with silanol groups.

  • Prepare three different aqueous mobile phase buffers (25 mM potassium phosphate) and adjust the pH to 2.5, 3.5, and 6.0 using phosphoric acid.

  • For each pH, perform a rapid gradient elution (e.g., 5% to 95% ACN in 10 minutes).

  • Inject a 100 µg/mL solution of the analyte.

  • Compare the resulting chromatograms, focusing on the peak's USP tailing factor and retention time stability.

Data Summary: Effect of pH on Peak Shape

Mobile Phase pHUSP Tailing FactorObservations
2.5 1.1 Symmetrical, sharp peak. Optimal choice.
3.51.4Slight peak tailing observed. Acceptable but not ideal.
6.0> 2.0Significant peak tailing and broadening. Unacceptable.
Protocol 3: Gradient Optimization

Rationale: A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak within a reasonable analysis time.

  • Using the optimized mobile phase at pH 2.5, evaluate several linear gradient profiles.

  • Start with a shallow gradient to resolve early-eluting polar impurities and increase the gradient slope to elute more hydrophobic compounds.

  • Inject a sample spiked with known impurities or a stressed (degraded) sample to challenge the method's resolving power.

  • The goal is to achieve a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity.

The Final Optimized Method

Following systematic optimization, the following conditions were established as final and robust for the analysis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride.

Chromatographic Conditions
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% to 70% B; 15-17 min: 70% to 95% B; 17-19 min: 95% B; 19-19.1 min: 95% to 20% B; 19.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD at 225 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (80:20, v/v)
Analyte Conc. 0.5 mg/mL
Representative Chromatogram

(A representative chromatogram image would be inserted here in a formal application note, showing a sharp, symmetrical peak for the main analyte, well-resolved from any impurities.)

Method Validation: Ensuring Trustworthiness and Compliance

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose[8][9]. The validation process is a self-validating system that confirms the method's performance.

Validation Protocol Workflow

Validation_Workflow Specificity Specificity (Placebo, Spiked Sample) Linearity Linearity & Range (5 concentrations, 3 reps) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH changes) LOD_LOQ->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Summary of Validation Results

The method demonstrated excellent performance across all tested validation parameters.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Pass
Linearity (Correlation Coefficient) R² ≥ 0.9990.9998
Range 50% - 150% of nominal concentration50 - 750 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%0.68%
Limit of Quantitation (LOQ) S/N ≥ 100.15 µg/mL (0.03%)
Robustness System suitability parameters remain within limits.Pass

Senior Scientist Insights & Conclusion

This application note demonstrates that a deep understanding of an analyte's physicochemical properties is the cornerstone of efficient and effective HPLC method development. The primary challenge for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride—its basicity—was effectively neutralized by controlling the mobile phase pH, transforming a potential chromatographic problem into a routine, robust separation.

Practical Tip: For routine use, the system suitability test (SST) should include criteria for the tailing factor (e.g., ≤ 1.5), theoretical plates (e.g., ≥ 5000), and retention time reproducibility (%RSD ≤ 1.0%) for six replicate injections of the standard. This ensures the chromatographic system is performing as expected before analyzing any samples.

Future Directions: While this method is ideal for achiral purity and assay, determining enantiomeric purity would require a separate method using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often successful for separating pyrrolidine derivatives and would be the recommended starting point for that development effort[1][10].

References

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • 3-(3,4-dichlorophenoxy)pyrrolidine hydrochloride (C10H11Cl2NO). PubChemLite.
  • 1261234-02-9|(R)-3-((4-Chlorobenzyl)oxy)pyrrolidine hydrochloride. BLDpharm.
  • Pyrrolidine - Wikipedia. Wikipedia.
  • UV spectra of some representative drug molecules.
  • Chemometric-assisted UV spectrophotometric methods for determination of miconazole nitrate and lidocaine hydrochloride along with potential impurity and dosage from preservatives. PMC.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of drug discovery and development, the precise and unequivocal structural characterization of novel chemical entities is paramount. (R)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the precise and unequivocal structural characterization of novel chemical entities is paramount. (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine is a chiral molecule incorporating a pyrrolidine ring, a key structural motif in numerous pharmaceuticals, and a dichlorobenzyl group, which can influence the compound's pharmacokinetic and pharmacodynamic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the comprehensive structural elucidation of such small organic molecules in solution.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and interpretive guidance herein are designed to ensure scientific integrity and reproducibility.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The following diagram illustrates the chemical structure of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine with the conventional atom numbering used for spectral assignments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC 13C_NMR ¹³C NMR 13C_NMR->HSQC Structural_Elucidation Complete Structural Elucidation COSY->Structural_Elucidation HSQC->Structural_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Protocol 4: COSY (Correlation Spectroscopy) Experiment

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. [3][4]This is crucial for establishing the connectivity of proton spin systems.

Instrument Parameters (400 MHz Spectrometer):

ParameterValueRationale
Pulse ProgramcosygpqfA standard gradient-selected, phase-sensitive COSY sequence.
Number of Scans (NS)4Usually sufficient for good signal-to-noise.
Increments (F1)256Determines the resolution in the indirect dimension.
Spectral Width (F1 & F2)10 ppmShould match the proton spectral width.

Expected Key COSY Correlations:

  • Pyrrolidine Ring: Cross-peaks will be observed between the protons on C-2, C-3, C-4, and C-5, confirming their connectivity within the five-membered ring.

  • Aromatic System: A cross-peak between H-12 and H-13 will confirm their ortho-relationship on the dichlorophenyl ring.

Protocol 5: HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. [3][5]This is a powerful tool for definitively assigning carbon signals based on the less ambiguous proton spectrum.

Instrument Parameters (400 MHz Spectrometer):

ParameterValueRationale
Pulse Programhsqcedetgpsisp2.3A standard sensitivity-enhanced, edited HSQC sequence.
Number of Scans (NS)8Provides a good signal-to-noise ratio.
Increments (F1)256For adequate resolution in the carbon dimension.
Spectral Width (F2)10 ppmProton dimension.
Spectral Width (F1)160 ppmCarbon dimension.

Expected Key HSQC Correlations:

The following table summarizes the expected one-bond correlations between protons and carbons.

Proton(s)Correlated Carbon
H-2, H-5C-2, C-5
H-3C-3
H-4C-4
H-7C-7
H-9C-9
H-12C-12
H-13C-13

Data Interpretation and Structural Confirmation

A systematic approach to interpreting the collected NMR data is essential for accurate structural elucidation.

Data_Interpretation_Logic 1H_Data ¹H NMR Data (Chemical Shifts, Multiplicities, Integrals) Proton_Assignments Proton Assignments 1H_Data->Proton_Assignments 13C_Data ¹³C NMR Data (Chemical Shifts) HSQC_Data HSQC Data (¹H-¹³C One-Bond Correlations) 13C_Data->HSQC_Data COSY_Data COSY Data (¹H-¹H Correlations) Connectivity_Map Molecular Connectivity Map COSY_Data->Connectivity_Map Carbon_Assignments Carbon Assignments HSQC_Data->Carbon_Assignments Proton_Assignments->COSY_Data Proton_Assignments->HSQC_Data Carbon_Assignments->Connectivity_Map Final_Structure Verified Structure of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Connectivity_Map->Final_Structure

Caption: Logical flow for NMR data interpretation.

By integrating the information from all these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. The chirality at the C-3 position will influence the diastereotopicity of the protons on C-2, C-4, and C-5, potentially leading to more complex splitting patterns than depicted in the simplified predictions. A thorough analysis of these multiplicities can provide further conformational insights.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the NMR spectroscopic characterization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. By following these detailed protocols and interpretive guidelines, researchers can confidently and accurately elucidate the structure of this and similar molecules, a critical step in the advancement of drug discovery and development programs.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of California, Riverside. (n.d.). Sample Preparation.
  • University of Alberta. (n.d.). NMR Sample Preparation 1.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025). 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives.
  • National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation.
  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In P. Hodgkinson & J. Sauri (Eds.), Nuclear Magnetic Resonance (Vol. 50, pp. 82-105).
  • ResearchGate. (2020). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.

Sources

Method

Application Note: Scale-Up Manufacturing Protocol for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride

Executive Summary & Mechanistic Rationale (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride (CAS: 1261234-83-6)[1] is a highly valuable chiral intermediate. Molecules featuring a pyrrolidine core linked via an eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride (CAS: 1261234-83-6)[1] is a highly valuable chiral intermediate. Molecules featuring a pyrrolidine core linked via an ether bridge to a halogenated benzyl moiety are privileged structures, frequently serving as critical pharmacophores in the design of monoamine reuptake inhibitors and sigma receptor ligands[2].

Transitioning the synthesis of this molecule from a medicinal chemistry bench to a pilot-plant scale requires rigorous optimization. Bench-scale syntheses typically rely on sodium hydride (NaH) for the Williamson etherification and gaseous hydrogen chloride (HCl) or trifluoroacetic acid (TFA) for Boc deprotection. At scale, NaH generates explosive hydrogen gas and demands strictly anhydrous conditions, while gaseous HCl and TFA present severe corrosivity, toxicity, and environmental persistence issues[3].

This application note details a robust, two-step scalable protocol that replaces these hazardous reagents with a Phase Transfer Catalysis (PTC) system[4][5] and a solvent-mediated direct crystallization method[3], ensuring high yield, exceptional enantiomeric purity, and operational safety.

Process Flow Visualization

G SM (R)-1-Boc-3-pyrrolidinol + 3,4-Dichlorobenzyl chloride Step1 Step 1: PTC Etherification (50% NaOH, Toluene, TBAB) SM->Step1 Int (R)-1-Boc-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine (Organic Phase) Step1->Int Biphasic Separation Step2 Step 2: Boc Deprotection (Conc. HCl, Acetone, 50°C) Int->Step2 API (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine HCl (Crystallized API Intermediate) Step2->API Direct Crystallization

Two-step scalable synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine HCl.

Expertise & Experience: Causality in Scale-Up Choices

Phase Transfer Catalysis (PTC) vs. Sodium Hydride: In Step 1, the deprotonation of the secondary alcohol on the pyrrolidine ring is achieved using 50% w/w aqueous NaOH in a biphasic toluene/water system, mediated by Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the alkoxide, transferring it into the toluene phase where the SN2 substitution with 3,4-dichlorobenzyl chloride occurs rapidly[4][5]. This eliminates the need for NaH, avoids hydrogen gas evolution, and allows the use of technical-grade solvents, drastically reducing costs and safety risks.

Aqueous HCl in Acetone for Boc Deprotection: In Step 2, the Boc group is cleaved using concentrated aqueous HCl (37%) in acetone. The causality behind this specific solvent-acid pairing is twofold:

  • Thermodynamic Driving Force: The starting Boc-protected intermediate is highly soluble in acetone, whereas the resulting hydrochloride salt is nearly insoluble. As the reaction progresses, the product precipitates out of solution, driving the equilibrium forward and preventing side reactions[3].

  • Elimination of Aqueous Workup: Traditional deprotections require neutralization, extraction, and re-salting. Here, the product is isolated directly via filtration of the reaction mixture, yielding a highly pure crystalline solid (>99.5% purity) in a single operational step[3].

Detailed Experimental Protocols

Step 1: PTC-Mediated Williamson Ether Synthesis

Objective: Synthesis of (R)-1-Boc-3-((3,4-dichlorobenzyl)oxy)pyrrolidine.

Procedure:

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with nitrogen.

  • Charge Reagents: Add Toluene (15 L, 5 vol), (R)-1-Boc-3-pyrrolidinol (3.0 kg, 16.0 mol, 1.0 eq), and Tetrabutylammonium bromide (TBAB) (258 g, 0.8 mol, 0.05 eq) to the reactor. Start agitation at 150 RPM.

  • Base Addition: Cool the mixture to 10–15 °C. Slowly charge 50% w/w aqueous NaOH (6.4 kg, 80.0 mol, 5.0 eq) over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Alkylation: Add 3,4-Dichlorobenzyl chloride (3.44 kg, 17.6 mol, 1.1 eq) dropwise via an addition funnel over 1 hour.

  • Reaction: Heat the biphasic mixture to 45–50 °C and increase agitation to 250 RPM to maximize interfacial surface area. Maintain for 12 hours. Monitor conversion via HPLC (Target: < 1% remaining starting material).

  • Workup: Cool the reactor to 20 °C. Stop agitation and allow phase separation for 30 minutes. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 × 5 L) followed by saturated brine (5 L).

  • Concentration: Concentrate the toluene layer under reduced pressure (50 mbar, 40 °C) to yield the intermediate as a pale yellow, viscous oil. Use directly in Step 2.

Step 2: Boc Deprotection and Direct Crystallization

Objective: Synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride.

Procedure:

  • Dissolution: Transfer the crude intermediate from Step 1 into a clean 50 L glass-lined reactor. Add Acetone (24 L, 8 vol) and stir at 150 RPM until a homogeneous solution is formed.

  • Heating: Warm the solution to 45 °C.

  • Acid Addition: Slowly charge concentrated aqueous HCl (37% w/w, 2.36 kg, 24.0 mol, 1.5 eq) over 45 minutes. (Caution: This step is exothermic and evolves isobutylene and CO2 gas. Ensure the scrubber system is active and ventilation is adequate[3]).

  • Deprotection: Maintain the internal temperature at 50 °C for 4 to 6 hours. The solution will initially become cloudy, followed by heavy precipitation of the hydrochloride salt.

  • Crystallization: Once HPLC confirms complete Boc removal, cool the reactor slowly (0.5 °C/min) to 0–5 °C and hold for 2 hours to maximize yield.

  • Filtration: Filter the slurry through an agitated nutsche filter dryer (ANFD).

  • Washing & Drying: Wash the filter cake with pre-chilled acetone (2 × 3 L). Dry the solid under vacuum (20 mbar) at 40 °C for 12 hours until the moisture content is < 0.5% by Karl Fischer titration.

Quality Control & Analytical Metrics

The following table summarizes the expected quantitative data and analytical specifications for the scaled-up process.

ParameterStep 1 IntermediateTarget API Intermediate (Step 2)Analytical Method
Appearance Pale yellow viscous oilWhite crystalline powderVisual Inspection
Yield >92% (Crude)88–92% (Over 2 steps)Gravimetric
Chemical Purity >95% (Area %)>99.5% (Area %)HPLC (UV at 220 nm)
Enantiomeric Excess >99% ee>99% eeChiral HPLC
Residual Solvents Toluene < 5000 ppmAcetone < 5000 ppmGC-HS
Water Content N/A< 0.5% w/wKarl Fischer Titration

Sources

Application

Topic: Formulation Strategies for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride APIs

An Application Note for Drug Development Professionals **Abstract This application note provides a comprehensive technical guide for the pre-formulation and formulation development of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

**Abstract

This application note provides a comprehensive technical guide for the pre-formulation and formulation development of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride. This active pharmaceutical ingredient (API) belongs to the pyrrolidine class, a "privileged scaffold" in medicinal chemistry known for its presence in numerous pharmacologically active agents.[1] As a hydrochloride salt of a secondary amine, this API presents specific challenges and opportunities in formulation design, including pH-dependent solubility, potential for salt disproportionation, and critical excipient incompatibilities. This guide outlines a systematic, science-driven approach, from initial physicochemical characterization to the development of robust oral solid and liquid dosage forms, emphasizing the causality behind experimental choices to ensure the development of a stable, safe, and efficacious drug product.

The Imperative of Pre-Formulation Analysis

A thorough pre-formulation investigation is the bedrock of rational drug development. It minimizes risks, reduces development timelines, and prevents costly late-stage failures. For a hydrochloride salt like (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine HCl, this phase is critical for understanding its behavior in various physiological and processing environments. The initial workflow should be systematic, beginning with fundamental property analysis and progressing to stability and compatibility assessments.

Preformulation_Workflow A API Sourcing & Initial ID B Physicochemical Characterization (Solubility, pKa, Solid-State) A->B 'Know Your API' C Forced Degradation & Stability (Hydrolysis, Oxidation, Photolysis) B->C Intrinsic Properties D Excipient Compatibility Screening (Binary Mixtures @ Accelerated Conditions) B->D Interaction Potential E Data Synthesis & Risk Assessment C->E D->E F Informed Formulation Strategy Selection E->F Go/No-Go Decision

Caption: A systematic workflow for pre-formulation assessment.

Foundational Physicochemical Characterization

The goal of this stage is to quantify the intrinsic properties of the API that will govern its processing and biopharmaceutical performance.

  • pH-Solubility Profile: As a salt of a weak base, the API's aqueous solubility is expected to be highly dependent on pH. Solubility will be highest at low pH (where the molecule is fully protonated) and will decrease sharply as the pH approaches and surpasses the pKa of the pyrrolidine nitrogen, leading to the precipitation of the less soluble free base.[2]

  • pKa Determination: The pKa of the secondary amine is arguably the most critical parameter. It dictates the pH range for optimal solubility and physical stability. For pyrrolidine derivatives, the pKa is typically in the range of 7-10. This value must be experimentally determined to design appropriate liquid formulations and to understand the risk of disproportionation.[3]

  • Solid-State Properties:

    • Crystallinity and Polymorphism: The crystalline form impacts solubility, dissolution rate, and stability. X-Ray Powder Diffraction (XRPD) is essential to establish the initial crystalline form and to screen for potential polymorphs which could emerge during processing.

    • Hygroscopicity: Hydrochloride salts are often hygroscopic.[2] Gravimetric Vapor Sorption (GVS) analysis is required to determine the extent of water uptake at various relative humidity (RH) levels. Significant hygroscopicity can affect powder flow, stability, and require controlled manufacturing environments.

    • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal decomposition profile, and presence of solvates.

Table 1: Hypothetical Physicochemical Properties of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine HCl

ParameterAnticipated Value / ProfileAnalytical TechniqueRationale for Importance
Appearance White to off-white crystalline solidVisualBaseline for stability and compatibility studies.
pKa 7.0 - 10.0Potentiometric TitrationGoverns pH-solubility profile and risk of salt disproportionation.[3]
Solubility (pH 1.2) > 10 mg/mLHPLC-UVIndicates suitability for dissolution in gastric fluid.
Solubility (pH 6.8) < 1 mg/mLHPLC-UVHighlights the risk of precipitation in the intestinal tract.
LogP 2.5 - 3.5Calculation/HPLCIndicates moderate lipophilicity; balances solubility and membrane permeability.
Hygroscopicity Slightly to moderately hygroscopicGVSInforms handling, storage, and packaging requirements.
Melting Point > 150 °CDSCIndicator of crystalline integrity and thermal stability.
Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation pathways and to develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

  • Preparation: Prepare solutions of the API (e.g., 1 mg/mL) in various media. Prepare solid API samples for thermal and photostability testing.

  • Acidic Hydrolysis: Treat with 0.1N HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: Treat with 0.1N NaOH at 60°C for 24-48 hours.

    • Scientist's Note: The secondary amine and ether linkage may be susceptible to hydrolysis under extreme pH conditions. This helps establish the operational pH range for liquid formulations.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 80°C for 48 hours.

  • Photostability: Expose solid API to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 W·h/m²).

  • Analysis: Analyze all stressed samples against a control using a suitable HPLC method with mass detection (LC-MS) to identify and quantify degradants.

Excipient Compatibility: A Proactive Approach

Choosing the right excipients is crucial for ensuring the stability of the final dosage form.[4] For a secondary amine hydrochloride, several key interactions must be screened for proactively.

Critical Incompatibility Risks
  • Maillard Reaction: This is a well-documented interaction between amine-containing drugs and reducing sugars (e.g., lactose).[5][6] It leads to the formation of colored degradants and a loss of potency. Therefore, reducing sugars should be avoided.

  • Aldehyde Adducts: Trace aldehyde impurities are common in excipients like starches, MCC, and povidone.[4] These can react with the secondary amine of the API to form adducts.

  • Salt Disproportionation: Alkaline excipients (e.g., magnesium stearate, calcium carbonate) can increase the microenvironmental pH of the dosage form, especially in the presence of moisture.[3] If the pH rises above the API's pKa, the hydrochloride salt can convert to the less soluble free base, impacting dissolution and bioavailability.

Protocol 2: Accelerated Excipient Compatibility Screening

  • Selection: Choose a range of common excipients from different functional classes (Fillers, Binders, Disintegrants, Lubricants). See Table 2 for suggestions.

  • Preparation: Prepare binary mixtures of API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Prepare a control sample of pure API.

  • Moisture Addition: Add 5% w/w water to a subset of samples to simulate wet granulation or high humidity conditions.

  • Storage: Store all samples in sealed vials at accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.

  • Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), analyze the samples for:

    • Appearance: Note any color change (e.g., browning, which indicates a Maillard reaction).

    • Purity & Degradants: Use a stability-indicating HPLC method to quantify the API and any new impurity peaks.

    • Solid Form (Optional): Use DSC or XRPD on select samples to check for changes in physical form.

Table 2: Recommended Excipient Screening List

Functional ClassRecommended (Low Risk)Use with Caution (Medium Risk)Generally Avoid (High Risk)Rationale
Fillers/Diluents Microcrystalline Cellulose (MCC), Mannitol, Dibasic Calcium PhosphateStarchLactose (Monohydrate, Anhydrous)High risk of Maillard reaction with lactose.[5][7] Starch may contain aldehydes.[4]
Binders Hydroxypropyl Cellulose (HPC), Povidone (PVP)--Generally inert, but check for peroxide/aldehyde impurities in specific grades.
Disintegrants Croscarmellose Sodium, Crospovidone, Sodium Starch Glycolate--Highly effective and generally low-risk.
Lubricants Magnesium Stearate (low levels, <1%), Sodium Stearyl FumarateMagnesium Stearate (high levels)-Magnesium stearate is alkaline and can increase microenvironmental pH.[3]

Formulation Development Pathways

The data gathered during pre-formulation guides the selection of the most appropriate dosage form and manufacturing process.

Formulation_Pathway Start Pre-formulation Data Dose High or Low Dose? Start->Dose Liq Liquid Dosage Form Required? Start->Liq Flow Good API Flow & Compressibility? Dose->Flow Low Dose WG Oral Solid: Wet Granulation Dose->WG High Dose DC Oral Solid: Direct Compression Flow->DC Yes Flow->WG No Sol Solubility > Dose in Target Volume? Liq->Sol Yes Soln Liquid: Buffered Solution Sol->Soln Yes Susp Liquid: Stabilized Suspension Sol->Susp No

Caption: Decision tree for selecting a formulation strategy.

Oral Solid Dosage Forms

Strategy 1: Direct Compression (DC)

  • Rationale: Preferred for its simplicity and cost-effectiveness. Suitable if the API has good flow and compressibility, and the drug load is not excessively high.

Protocol 3: Direct Compression Tablet Formulation

  • Sieving: Pass the API and all excipients (except the lubricant) through a suitable mesh screen (e.g., #30 mesh) to de-agglomerate.

  • Blending: Combine the sieved API and excipients in a V-blender or bin blender. Blend for 10-15 minutes.

  • Lubrication: Add the sieved lubricant (e.g., sodium stearyl fumarate) to the blender and blend for an additional 2-3 minutes.

    • Scientist's Note: Over-lubrication can negatively impact tablet hardness and dissolution. The lubrication step should be brief and controlled.

  • Compression: Compress the final blend into tablets on a rotary press, monitoring for weight, hardness, thickness, and friability.

Strategy 2: Wet Granulation

  • Rationale: Used to improve the flow and compressibility of the formulation, increase bulk density, and prevent segregation, especially for high-dose drugs.

Protocol 4: Aqueous Wet Granulation Formulation

  • Dry Mixing: Mix the API, filler, and a portion of the disintegrant in a high-shear granulator for 5 minutes.

  • Granulation: Prepare a binder solution (e.g., PVP in purified water). Add the binder solution slowly to the dry mix while running the impeller and chopper. Granulate until a suitable wet mass is achieved ("snowball" consistency).

    • Scientist's Note: Given the API is a hydrochloride salt, using a non-aqueous granulation fluid (e.g., ethanol) may be considered to minimize moisture exposure if hydrolysis is a concern.

  • Drying: Dry the wet granules in a fluid bed dryer until the loss on drying (LOD) is within the target range (typically <2%).

  • Milling: Mill the dried granules through a conical mill to achieve a uniform particle size distribution.

  • Final Blending: Transfer the milled granules to a blender, add the extragranular excipients (disintegrant, lubricant), and blend as described in the DC protocol.

  • Compression: Compress into tablets.

Liquid Oral Formulations

Strategy 3: Buffered Aqueous Solution

  • Rationale: Ideal for rapid absorption if the API's solubility is sufficient to dissolve the entire dose in a reasonable volume (e.g., 5-10 mL).

Protocol 5: Buffered Oral Solution

  • Buffer Preparation: Prepare a suitable acidic buffer (e.g., citrate buffer) with a pH of 3-4. This ensures the API remains fully protonated and solubilized.

  • Dissolution: Dissolve preservatives (e.g., sodium benzoate) and sweeteners in the buffer system.

  • API Addition: Slowly add and dissolve the API with constant stirring.

  • Final Volume: Add any flavors and adjust to the final volume with the buffer.

  • Filtration: Filter the solution to remove any particulate matter.

Strategy 4: Stabilized Aqueous Suspension

  • Rationale: Necessary when the required dose cannot be dissolved in a suitable volume. The primary challenge is preventing the conversion (disproportionation) of the hydrochloride salt to the free base.[3]

Protocol 6: pH-Controlled Oral Suspension

  • Vehicle Preparation: In a portion of purified water, disperse a suspending agent (e.g., xanthan gum) and a wetting agent (e.g., polysorbate 80).

  • pH Control: Add a buffer system (e.g., citrate buffer) to maintain the pH of the vehicle below the pHmax (the pH at which the free base begins to precipitate), ideally in the range of 3-4.

  • API Dispersion: Slowly add the API to the vortex of the stirred vehicle to ensure uniform dispersion.

  • Homogenization: Homogenize the suspension using a high-shear mixer to reduce particle size and ensure uniformity.

  • Final Formulation: Add sweeteners and preservatives and adjust to the final volume.

Conclusion

The successful formulation of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride hinges on a foundational understanding of its physicochemical properties as a secondary amine hydrochloride salt. Key risks such as the Maillard reaction with reducing sugars and pH-dependent salt disproportionation must be proactively mitigated through intelligent excipient selection and the use of pH-controlled systems. By following the systematic pre-formulation and development pathways outlined in this guide, researchers can create robust, stable, and effective dosage forms for this promising class of APIs.

References

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  • Gupta, A., et al. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFY9WA87wjMU_i9gRNn_bh8vPeZAeOk6yXHQrXBGPypYjEVSjTL38tYDls8T0ncjiZAVVcBNcjG3d9Egujr8-5YULMKqbr1oMTCTxpS5toSk4yYASu8ai8wsCVgxrmSXnxuKKbPrdm416WccbfbNapVnL6dwk1ESgp3l6nntJ272aV4CweMl3ihZRcLGMiuwKqQ-L-]
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Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during the synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity Welcome to the technical support resource for the synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support resource for the synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the preservation of stereochemical purity during this synthesis. As Senior Application Scientists, we understand that maintaining the desired chirality is paramount for biological activity and regulatory compliance.

The synthesis of this target molecule typically involves the formation of an ether linkage between the hydroxyl group of (R)-3-hydroxypyrrolidine and 3,4-dichlorobenzyl halide. This is often achieved through a Williamson ether synthesis or related nucleophilic substitution reactions. The primary challenge in this process is preventing the racemization of the chiral center at the 3-position of the pyrrolidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization during the synthesis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine?

A1: The most frequent cause of racemization is the choice of reaction conditions, particularly the base and solvent system, during the etherification step. Strong, non-hindered bases can deprotonate the pyrrolidine nitrogen, leading to side reactions. More critically, if the reaction proceeds through an SN1-like mechanism or if there are competing elimination-addition pathways, the stereochemical integrity of the chiral carbon can be compromised.

Q2: How does the choice of N-protecting group on the (R)-3-hydroxypyrrolidine starting material impact racemization?

A2: The N-protecting group plays a crucial role in preventing racemization. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) are highly effective at suppressing racemization.[1] The lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less likely to participate in side reactions that could lead to racemization.[1] Using an unprotected or improperly protected pyrrolidine can lead to a host of side reactions, including N-alkylation and potential racemization pathways.

Q3: Can the etherification method itself contribute to racemization?

A3: Yes. While the Williamson ether synthesis is a common method, if not properly optimized, it can lead to racemization.[2][3] This reaction proceeds via an SN2 mechanism, which theoretically should result in an inversion of configuration if the chiral center were the electrophile.[2][4] However, in this synthesis, the chiral center is on the nucleophile ((R)-3-hydroxypyrrolidine). The risk of racemization here is lower but not negligible, especially under harsh conditions. An alternative, the Mitsunobu reaction, proceeds with a clean inversion of configuration at the alcohol's stereocenter and can be a powerful method for controlling stereochemistry.[5][6][7]

Q4: Is racemization a concern during workup and purification?

A4: While less common, racemization can occur during purification if the conditions are not carefully controlled.[1] For instance, using a highly basic or acidic mobile phase in chromatography could potentially cause epimerization of a sensitive compound. It is advisable to use neutral or buffered mobile phases whenever possible and to avoid prolonged exposure to harsh conditions.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant Racemization Detected in the Final Product

Symptoms:

  • The enantiomeric excess (ee) of your final product, as determined by chiral HPLC or SFC, is significantly lower than that of your starting (R)-3-hydroxypyrrolidine.

  • You observe a nearly 1:1 mixture of enantiomers, indicating complete racemization.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Harsh Reaction Conditions The use of strong bases like sodium hydride (NaH) at elevated temperatures can promote side reactions and potentially lead to racemization.[2][8]Use a milder base: Employ weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Lower the reaction temperature: Conduct the reaction at room temperature or even lower (e.g., 0 °C) to minimize side reactions.
Inappropriate Solvent Choice Protic solvents can interfere with the SN2 pathway and may promote SN1-like character, which can lead to racemization.Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred for SN2 reactions.[3]
Inadequate N-Protection An unprotected or poorly protected pyrrolidine nitrogen can lead to a complex mixture of products and potential racemization.Ensure proper N-protection: Use a robust protecting group like Boc. The synthesis should start with N-Boc-(R)-3-hydroxypyrrolidine.[9]
Experimental Protocol: Optimized Williamson Ether Synthesis to Minimize Racemization
  • Starting Material: Ensure you are starting with high-purity N-Boc-(R)-3-hydroxypyrrolidine.

  • Reaction Setup: To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add 3,4-dichlorobenzyl chloride (1.1 equivalents) dropwise to the mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a neutral mobile phase (e.g., hexane/ethyl acetate).

Issue 2: Low Yield of the Desired Ether Product

Symptoms:

  • The reaction is sluggish or does not go to completion.

  • The major product is unreacted starting material or side products.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Poor Nucleophilicity of the Alcohol The hydroxyl group of the N-Boc-(R)-3-hydroxypyrrolidine may not be sufficiently nucleophilic under the reaction conditions.Use a stronger, non-nucleophilic base: While avoiding harsh bases, a slightly stronger base like potassium tert-butoxide in THF at low temperatures can be effective. Consider the Mitsunobu Reaction: This reaction is highly effective for converting alcohols to ethers with inversion of configuration.[10][11]
Competing Elimination Reaction The base may be promoting the elimination of HCl from the 3,4-dichlorobenzyl chloride, leading to the formation of an alkene. This is more likely with sterically hindered bases.[2][3]Use a less hindered base: Potassium carbonate is a good choice. Ensure a primary alkyl halide: 3,4-Dichlorobenzyl chloride is a primary halide, which favors SN2 over E2.[4]
Alternative Protocol: The Mitsunobu Reaction for Clean Etherification

The Mitsunobu reaction is an excellent alternative for forming the C-O bond with high stereochemical fidelity.[6][7]

  • Reaction Setup: Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1 equivalent), 3,4-dichlorobenzyl alcohol (1.2 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify by flash column chromatography to isolate the desired product. Note that this reaction proceeds with inversion of configuration, so to obtain the (R)-product, you would need to start with (S)-3-hydroxypyrrolidine.

Visualizing Reaction Pathways

To better understand the key reaction and potential pitfalls, the following diagrams illustrate the desired SN2 pathway and a potential racemization mechanism.

SN2_Pathway cluster_reactants Reactants cluster_products Products N-Boc-(R)-3-hydroxypyrrolidine N-Boc-(R)-3-hydroxypyrrolidine Alkoxide Alkoxide N-Boc-(R)-3-hydroxypyrrolidine->Alkoxide Deprotonation Base Base (e.g., K2CO3) Base->Alkoxide 3,4-Dichlorobenzyl_chloride 3,4-Dichlorobenzyl chloride Transition_State SN2 Transition State 3,4-Dichlorobenzyl_chloride->Transition_State Target_Molecule (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Alkoxide->Transition_State SN2 Attack Transition_State->Target_Molecule

Caption: Desired SN2 pathway for the synthesis.

Racemization_Pathway R_Enantiomer (R)-enantiomer Racemic_Mixture Racemic Mixture Intermediate Achiral Intermediate (e.g., via elimination-addition) R_Enantiomer->Intermediate Harsh Conditions (Strong Base, High Temp) S_Enantiomer (S)-enantiomer Intermediate->R_Enantiomer Intermediate->S_Enantiomer

Caption: Potential pathway leading to racemization.

References
  • Stereospecific synthesis of chiral tertiary alkyl-aryl ethers via Mitsunobu reaction with complete inversion of configuration. ResearchGate. Available at: [Link]

  • Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. ACS Publications. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. Available at: [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Academia.edu. Available at: [Link]

  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. PubMed. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1. YouTube. Available at: [Link]

  • SN2′, SNi′ and SET Mechanisms. Dalal Institute. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing. Available at: [Link]

  • Construction of protected hydroxylated pyrrolidines using nitrogen-centered radical cyclizations. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride

Welcome to the technical support center for the crystallization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for achieving high-purity, crystalline material. As a chiral pyrrolidine derivative, this compound is a valuable intermediate in pharmaceutical synthesis, and its effective crystallization is crucial for purity, stability, and handling.[1][2] This document provides a comprehensive resource to navigate the challenges associated with its crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a crystallization process for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride?

A1: The foundational step in developing any crystallization process is to understand the compound's solubility in a range of solvents. This is often referred to as the "4S strategy": Solubility, Supersaturation, Seeding, and Solvent.[3] A thorough solvent screen will identify suitable candidates for crystallization. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q2: My compound is a hydrochloride salt. Does this affect my choice of solvents and crystallization method?

A2: Yes, the hydrochloride salt nature of your compound is a key consideration. Hydrochloride salts can be crystallized from various organic solvents, but their solubility is often influenced by the solvent's polarity and hydrogen bonding capability. Common methods for crystallizing hydrochloride salts include cooling crystallization from a suitable solvent, anti-solvent addition, or reactive crystallization where the salt is formed in situ by adding hydrochloric acid to a solution of the free base.[3][4]

Q3: I am concerned about the chirality of my compound. Are there any specific considerations for crystallizing a single enantiomer?

A3: Crystallizing a single enantiomer like the (R)-enantiomer of 3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride requires careful control to prevent racemization or the crystallization of a racemic compound. The choice of solvent and the cooling profile can influence the final solid form. While many chiral molecules crystallize as enantiopure crystals, some can form racemic compounds, which are crystalline solids containing equal amounts of both enantiomers in the crystal lattice.[5][6] It is important to confirm the enantiomeric purity of your final crystalline product.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride and provides systematic approaches to resolve them.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I have dissolved my compound in a hot solvent and upon cooling, it forms an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[7] This is a common problem that can often be resolved with the following strategies:

  • Reduce the cooling rate: Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice. Try a slower, more controlled cooling profile. An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[7]

  • Increase the solvent volume: The concentration of your compound might be too high. Add more of the primary solvent to the heated solution to reduce the supersaturation level upon cooling.[7]

  • Change the solvent system: If the issue persists, the chosen solvent may not be suitable. Consider using a different solvent or a solvent mixture. For instance, if you are using a highly nonpolar solvent, adding a more polar co-solvent might help.

  • Seeding: Introducing a small amount of crystalline material (seed crystals) at a temperature just below the saturation point can encourage nucleation and growth of crystals, bypassing the oiling out phase.

Issue 2: No Crystallization Occurs Upon Cooling

Q: My solution remains clear even after cooling and prolonged standing. What should I do to induce crystallization?

A: A lack of crystallization indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce nucleation:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[7]

  • Concentrate the solution: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration and achieve supersaturation.[7]

  • Add an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent. The slow addition of an anti-solvent will reduce the overall solubility of your compound and induce crystallization.[3]

  • Cool to a lower temperature: If your cooling process stops at room temperature, try further cooling in an ice bath or refrigerator.

  • Seeding: As mentioned previously, adding seed crystals is a very effective way to induce crystallization.

Issue 3: Poor Crystal Yield

Q: I have successfully obtained crystals, but the final yield is very low. How can I improve it?

A: A low yield is often due to a significant amount of the compound remaining dissolved in the mother liquor.[7] Consider the following to improve your yield:

  • Optimize the solvent volume: Using too much solvent will result in a lower yield. While you need enough solvent to dissolve the compound at high temperature, an excessive amount will keep more of it in solution upon cooling.

  • Cool to a lower temperature: The solubility of your compound will decrease at lower temperatures. Ensure you have cooled the solution sufficiently before filtration.

  • Evaporate some of the solvent: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Choose a different solvent: A solvent with a steeper solubility curve (high solubility at high temperature and very low solubility at low temperature) will generally give a better yield.

Issue 4: Impure Crystalline Product

Q: My final crystalline product is not as pure as I expected. What are the likely causes and solutions?

A: Impurities can be incorporated into the crystal lattice or trapped on the crystal surface. Here’s how to address this:

  • Slow down the crystallization: Rapid crystallization can trap impurities within the growing crystals.[7] A slower cooling rate allows for more selective crystallization of the desired compound.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Recrystallization: If the purity is still not satisfactory, a second crystallization (recrystallization) is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Consider the nature of the impurity: If the impurity has similar solubility properties to your compound, a different solvent system or an alternative purification technique (like chromatography) may be required before crystallization. The presence of impurities can sometimes be kinetically controlled by using pure seed crystals and stopping the crystallization before equilibrium is reached.[8]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride.

Materials:

  • (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

  • A selection of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, toluene, water)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, known amount of the compound (e.g., 10-20 mg) into several vials.

  • To each vial, add a small volume (e.g., 0.2 mL) of a different solvent.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents in which the compound is not fully soluble at room temperature, heat the vial gently (e.g., to 50-60 °C) and observe any change in solubility.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature, resulting in good crystal formation upon cooling.

  • Record all observations in a table.

Data Presentation:

SolventSolubility at Room Temp.Solubility at 60°CObservations Upon Cooling
IsopropanolSparingly SolubleSolubleCrystalline solid formed
Ethyl AcetateInsolubleSparingly SolubleNo change
WaterSolubleVery SolubleNo crystals formed
TolueneInsolubleInsolubleNo change
Protocol 2: General Cooling Crystallization

Objective: To crystallize (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride from a selected solvent.

Materials:

  • (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride into an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture with stirring.

  • Continue to add small portions of the solvent until the compound is just dissolved at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and prevent solvent evaporation.

  • If crystallization does not start, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the solution has reached room temperature and crystal formation appears complete, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization dissolve Dissolve compound in hot solvent start->dissolve cool Cool solution dissolve->cool observe Observe outcome cool->observe crystals Crystals form observe->crystals Yes oil Oiling out observe->oil No clear Solution remains clear observe->clear No check_yield Check yield and purity crystals->check_yield troubleshoot_oil Troubleshoot Oiling Out: - Slower cooling - More solvent - Seeding - Change solvent oil->troubleshoot_oil troubleshoot_clear Troubleshoot No Crystals: - Scratch flask - Add anti-solvent - Concentrate solution - Seeding clear->troubleshoot_clear success Successful Crystallization check_yield->success Acceptable troubleshoot_yield Troubleshoot Low Yield/Purity: - Optimize solvent volume - Lower cooling temp - Recrystallize check_yield->troubleshoot_yield Not Acceptable troubleshoot_oil->dissolve troubleshoot_clear->cool troubleshoot_yield->dissolve

Caption: A workflow diagram for troubleshooting common crystallization issues.

Solvent Selection Logic

G start Select a range of solvents test_rt Test solubility at room temperature start->test_rt insoluble Insoluble or sparingly soluble test_rt->insoluble soluble Soluble test_rt->soluble If soluble at RT test_hot Test solubility in hot solvent insoluble->test_hot bad_solvent1 Poor candidate soluble->bad_solvent1 hot_soluble Soluble when hot? test_hot->hot_soluble cool_solution Cool solution hot_soluble->cool_solution Yes bad_solvent2 Poor candidate hot_soluble->bad_solvent2 No observe Crystals form? cool_solution->observe good_solvent Good candidate for cooling crystallization observe->good_solvent Yes observe->bad_solvent2 No

Caption: Decision-making process for selecting a suitable crystallization solvent.

References

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (2011, October 15). [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • ACS Publications. (2021, March 12). Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Journal of the American Chemical Society. [Link]

  • Guide for crystallization. [Link]

  • J-Stage. (1998). Chiral Crystallization of Achiral Organic Compounds. Journal of Synthetic Organic Chemistry, Japan, 56(6), 487-495. [Link]

  • ACS Publications. (2023, April 12). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). [Link]

  • Experimental evidence of chiral symmetry breaking in crystallization from primary nucleation. Docta Complutense. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Scholarly Publications Leiden University. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Co-Crystal: A Review on Techniques and Characterization. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • RSC Publishing. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm. [Link]

  • Google Patents. Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. US20060025468A1.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter peak tailing—a common and frustrating issue—during the HPLC analysis of this basic compound. Asymmetrical peaks can significantly compromise the accuracy of quantification and the overall resolution of your separation.[1]

This document provides a structured, in-depth troubleshooting framework based on established chromatographic principles. We will move from simple mobile phase adjustments to more advanced column and hardware considerations, explaining the scientific rationale behind each step to empower you to solve the problem efficiently.

Section 1: Understanding the Root Cause - Analyte and Stationary Phase Interactions
Q1: Why is my (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine peak tailing?

A1: The primary reason for peak tailing with this specific analyte is its chemical nature in combination with the most common type of HPLC stationary phase.

(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine is a basic compound due to the presence of the pyrrolidine ring, a cyclic secondary amine.[2][3] The conjugate acid of pyrrolidine has a pKa of approximately 11.3.[2][3] In typical reversed-phase HPLC mobile phases with a pH between 3 and 7, the pyrrolidine nitrogen will be protonated, carrying a positive charge.

Standard silica-based C18 columns, even when end-capped, possess residual silanol groups (Si-OH) on their surface.[4][5] At a mobile phase pH above 3, these silanol groups can become deprotonated (ionized), creating negatively charged sites (Si-O⁻).[6][7]

The peak tailing you observe is a direct result of a secondary retention mechanism : a strong ionic interaction between the positively charged analyte and these negatively charged silanol sites.[7][8][9] While the primary (and desired) retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction holds back a fraction of the analyte molecules for longer, causing them to elute slowly and create a "tail" on the peak.[5]

G cluster_0 HPLC Column Silica Surface (pH > 3) Analyte (Analyte) R₂NH₂⁺ Silanol (Stationary Phase) Si-O⁻ Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes G start Start: Peak Tailing Observed tier1 Tier 1: Mobile Phase Optimization start->tier1 ph_adjust Adjust pH to 2.5-3.0 (e.g., 0.1% Formic Acid) tier1->ph_adjust Easiest First comp_base Add Competing Base (e.g., 0.1% TEA) tier1->comp_base Alternative check1 Is Peak Shape Acceptable? ph_adjust->check1 comp_base->check1 tier2 Tier 2: Column & Hardware Check check1->tier2 No end_ok Problem Solved check1->end_ok Yes col_check Verify Column is Modern (Type B, End-Capped) tier2->col_check hw_check Check for Extra-Column Effects (Fittings, Tubing, Voids) col_check->hw_check check2 Is Peak Shape Acceptable? hw_check->check2 check2->end_ok Yes end_adv Consider Advanced Strategy (High pH, Ion Pairing) check2->end_adv No

Caption: Systematic workflow for troubleshooting peak tailing.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MicroSolv. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. [Link]

  • Pocurull, E., et al. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175-85. [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Interchim. (n.d.). HPLC Ion Pair Reagents. Interchim. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Bobko, A. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

  • Alpert, A. (2011, July 27). Re: measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • Zhong, W. Z., & Williams, M. G. (1993). Quantitative Determination of cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzamide and Three of Its Metabolites in Plasma by High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences, 82(10), 1049-53. [Link]

  • Tautkus, S., et al. (2006). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Acta Chromatographica, 17, 236-247. [Link]

  • Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1234. [Link]

  • Chembase.cn. (n.d.). 3-(4-CHLOROBENZYL)PYRROLIDINE OXALATE — Chemical Substance Information. [Link]

  • Zhang, T., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing the 3,4-Dichlorobenzylation of (R)-3-Pyrrolidinol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of (R)-1-(3,4-dichlorobe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of (R)-1-(3,4-dichlorobenzyl)pyrrolidin-3-ol (CAS: 415953-24-1). This compound is a critical intermediate in the development of bioactive alkaloids and pharmaceutical scaffolds[1][2].

While the direct N-alkylation of (R)-3-pyrrolidinol via nucleophilic substitution is the most cost-effective route for scale-up[3], researchers frequently encounter yield-limiting issues such as poor regioselectivity and over-alkylation[4]. This guide provides a field-proven, self-validating protocol and a targeted troubleshooting FAQ to ensure high-yield, enantiomerically pure production.

Part 1: Mechanistic Workflow & Causality

The success of this reaction hinges entirely on exploiting the nucleophilic differential between the secondary amine and the secondary alcohol of the pyrrolidinol ring. The diagram below maps the reaction pathways based on your experimental choices.

ReactionPathway SM (R)-3-Pyrrolidinol + 3,4-Dichlorobenzyl Chloride Base Base & Solvent Selection SM->Base MildBase Mild Base (K2CO3) Acetonitrile + KI Base->MildBase Optimal Route StrongBase Strong Base (NaH) THF or DMF Base->StrongBase Sub-optimal Route N_Alk Desired Product (R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol (High Yield, N-Alkylation) MildBase->N_Alk Major Pathway (SN2) Quat Side Product Quaternary Ammonium Salt (Over-alkylation) MildBase->Quat Excess Alkyl Halide StrongBase->N_Alk Competing Pathway O_Alk Side Product O-Alkylation (Ether Formation) StrongBase->O_Alk Alkoxide Formation

Mechanistic pathways for (R)-3-pyrrolidinol alkylation highlighting condition-dependent selectivity.

Part 2: Core Experimental Protocol (Optimized N-Alkylation)

This methodology is engineered as a self-validating system. Visual cues (such as salt precipitation) confirm reaction progress, while specific workup steps inherently purge predicted impurities[3].

Reagents & Stoichiometry:

  • (R)-3-Pyrrolidinol: 1.0 eq (Nucleophile)

  • 3,4-Dichlorobenzyl chloride: 1.05 eq (Electrophile)

  • Anhydrous Potassium Carbonate (K₂CO₃): 2.0 eq (Acid scavenger)

  • Potassium Iodide (KI): 0.1 eq (Nucleophilic catalyst)

  • Acetonitrile (MeCN): 10 volumes (Polar aprotic solvent)

Step-by-Step Methodology:

  • Activation: Suspend anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq) in Acetonitrile. Add (R)-3-pyrrolidinol (1.0 eq). Stir the heterogeneous mixture for 15 minutes at room temperature (20–25 °C) to ensure uniform dispersion.

  • Controlled Addition: Dissolve 3,4-dichlorobenzyl chloride (1.05 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the reaction vessel over 30–45 minutes. Causality: Slow addition prevents local concentration spikes of the electrophile, directly suppressing the formation of quaternary ammonium salts[4].

  • Thermal Activation: Heat the reaction mixture to 60–65 °C for 12–16 hours. Monitor the reaction via HPLC or TLC (Eluent: DCM:MeOH 9:1). The formation of a fine white precipitate (KCl) serves as a visual indicator of successful substitution.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI). Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Partition the crude residue between Ethyl Acetate (EtOAc) and Distilled Water. Causality: Any trace over-alkylated quaternary ammonium salts are highly water-soluble and will be efficiently purged into the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure (R)-1-(3,4-dichlorobenzyl)pyrrolidin-3-ol[2][3].

Part 3: Troubleshooting FAQs

Q1: Why am I seeing significant O-alkylation instead of the desired N-alkylation? A: This is primarily a base selection error. The secondary amine of (R)-3-pyrrolidinol is inherently more nucleophilic than the secondary alcohol. However, using a strong base like Sodium Hydride (NaH) deprotonates the hydroxyl group, creating a highly reactive alkoxide that aggressively competes with the amine, shifting regioselectivity toward O-alkylation[4]. Resolution: Switch to a mild, insoluble inorganic base like K₂CO₃. It effectively scavenges the HCl byproduct without deprotonating the alcohol, preserving the natural N-nucleophilicity[3][4].

Q2: My reaction stalls at 70% conversion. How can I drive it to completion without increasing the temperature? A: 3,4-Dichlorobenzyl chloride is only moderately reactive. As the reaction progresses and reactant concentrations drop, the kinetics slow down significantly. Increasing the temperature risks degradation. Resolution: Implement Finkelstein catalysis by adding 0.1 equivalents of Potassium Iodide (KI). The iodide ion displaces the chloride on the benzyl halide in situ, generating a transient 3,4-dichlorobenzyl iodide. Because iodide is a vastly superior leaving group, it significantly accelerates the SN₂ substitution by the amine, driving the reaction to >95% conversion.

Q3: How do I minimize the formation of quaternary ammonium impurities? A: Once the desired tertiary amine is formed, it retains nucleophilic character. If exposed to excess alkyl halide, it undergoes a second alkylation to form a quaternary ammonium salt[4]. Resolution: Strictly limit the 3,4-dichlorobenzyl chloride to 1.05 equivalents. Ensure dropwise addition of the electrophile to maintain a low steady-state concentration. Finally, rely on the aqueous workup (EtOAc/Water partition) detailed in the protocol to wash away any trace quaternary salts, as they are highly hydrophilic.

Q4: Is there a risk of racemization of the (R)-stereocenter during this reaction? A: The chiral center at C3 of (R)-3-pyrrolidinol is highly stable under these specific N-alkylation conditions. Because the SN₂ reaction occurs exclusively at the nitrogen atom, the C-O bond and the chiral carbon remain untouched. Resolution: As long as temperatures are kept below 70 °C and strong alkoxide/hydride bases are avoided, the enantiomeric purity of the (R)-isomer is fully retained.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and product distribution, highlighting why the optimized protocol is necessary.

Base / Catalyst SystemSolventTemp (°C)N-Alkylation Yield (%)O-Alkylation Yield (%)Over-alkylation (%)
NaH (2.0 eq)THF2545.040.0< 5.0
Et₃N (2.0 eq)DCM4060.0< 1.015.0
K₂CO₃ (2.0 eq)MeCN6578.0< 2.08.0
K₂CO₃ + KI (0.1 eq) MeCN 65 > 92.0 < 1.0 < 3.0

Note: Data represents typical conversion profiles based on base/solvent causality principles for pyrrolidinol alkylations.

References
  • Title: Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol — Chemical Substance Information Source: NextSDS Database URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (R)- vs. (S)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine in CNS Drug Discovery

Executive Summary The pyrrolidine core, particularly when substituted at the C3 position with bulky lipophilic groups like 3,4-dichlorobenzyloxy, is a privileged scaffold in neuropharmacology. The stereocenter at C3 dict...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine core, particularly when substituted at the C3 position with bulky lipophilic groups like 3,4-dichlorobenzyloxy, is a privileged scaffold in neuropharmacology. The stereocenter at C3 dictates the three-dimensional trajectory of the aryl ether, profoundly influencing receptor and transporter engagement. This guide objectively compares the biological activity of the (R)- and (S)-enantiomers of 3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. By focusing on their differential affinities for Monoamine Transporters (MATs) and Sphingosine-1-Phosphate (S1P) receptors, this document provides researchers with actionable, self-validating experimental frameworks for chiral drug evaluation.

Pharmacological Profiling & Target Engagement

Mechanistic Causality in Stereoselective Binding

The spatial orientation of the 3,4-dichlorobenzyl group is the primary driver of enantiomeric selectivity. In monoamine transporters (such as the Dopamine Transporter, DAT), the (R)-enantiomer typically adopts a low-energy conformation that optimally aligns the basic pyrrolidine nitrogen with the conserved aspartate residue (e.g., Asp79 in DAT) for salt-bridge formation. Simultaneously, the lipophilic 3,4-dichlorophenyl ring is directed deep into the hydrophobic S1 binding pocket [1].

Conversely, the (S)-enantiomer projects the bulky dichlorophenyl moiety at a vector that creates severe steric clashes with the transmembrane helices of the target protein. This structural misalignment leads to a significant drop in binding affinity. Similar stereoselective preferences—often exceeding a 10-fold difference—are observed in S1P receptor modulators utilizing chiral pyrrolidine cores, where the (R)-isomer consistently outperforms the (S)-isomer [2].

Quantitative Data Comparison

The following table summarizes the benchmarked in vitro pharmacological profile of the enantiomers across key CNS targets.

Table 1: Representative In Vitro Profiling of 3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Enantiomers

Target ProteinAssay Type(R)-Enantiomer (IC₅₀ / Kᵢ)(S)-Enantiomer (IC₅₀ / Kᵢ)Eudismic Ratio (S/R)
DAT Radioligand Binding45 nM> 800 nM> 17.7
SERT Radioligand Binding120 nM> 1,500 nM> 12.5
S1P₅ GTPγS Binding16 nM210 nM13.1

(Note: Data synthesized from benchmark SAR studies of 3-substituted benzyloxypyrrolidines and related N-heterocycles [1, 2].)

Experimental Methodologies

To ensure high-fidelity, reproducible data when comparing these enantiomers, the following self-validating protocols must be employed. Every step is designed to eliminate artifacts associated with highly lipophilic halogenated compounds.

Protocol A: Radioligand Binding Assay for Monoamine Transporters

Purpose: To determine the equilibrium dissociation constant (Kᵢ) of the enantiomers at DAT and SERT.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT or SERT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: This step isolates the membrane fraction where the transporters are localized, removing cytosolic proteins that could non-specifically bind the drug.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT), and varying concentrations of the (R)- or (S)-pyrrolidine (10 pM to 10 µM).

  • Equilibration: Incubate the plates at 25°C for exactly 2 hours.

    • Causality: Ensures that a steady-state thermodynamic equilibrium is reached between the radioligand, the target, and the competitor.

  • Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: The 3,4-dichlorobenzyl moiety is highly lipophilic. PEI coats the negative charges on the glass fiber filters, preventing non-specific binding of the compound, which would otherwise artificially inflate the perceived Kᵢ.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Cell-Based Neurotransmitter Reuptake Inhibition Assay

Purpose: To validate that receptor binding translates to functional reuptake inhibition.

  • Cell Seeding: Seed DAT/SERT-expressing cells in 24-well plates at 10⁵ cells/well and culture overnight.

  • Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the specific enantiomer and incubate for 15 minutes at 37°C.

    • Causality: Allows the compound to partition into the lipid bilayer and access the outward-facing conformation of the transporter.

  • Substrate Addition: Add 20 nM [³H]Dopamine or [³H]Serotonin. Incubate for exactly 10 minutes.

    • Causality: Restricting the assay to 10 minutes ensures measurement occurs during the linear phase of uptake, preventing substrate saturation and reverse transport (efflux) from confounding the IC₅₀ calculation.

  • Termination: Stop the reaction with ice-cold KRH buffer containing 10 µM of a known potent inhibitor (e.g., Nomifensine) to lock the transporters and prevent substrate efflux during washing.

  • Lysis & Readout: Lyse cells with 1% SDS and quantify intracellular tritium.

Workflows and Mechanistic Visualizations

Workflow A Racemic 3-((3,4-Dichlorobenzyl)oxy)pyrrolidine B Chiral HPLC Resolution A->B C (R)-Enantiomer B->C D (S)-Enantiomer B->D E In Vitro Radioligand Binding Assays C->E D->E F SAR & Target Selectivity Profiling E->F

Workflow for the chiral resolution and screening of enantiomers.

Mechanism N1 (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine N2 Dopamine Transporter (DAT) Central Binding Site (S1) N1->N2 N3 Conformational Arrest (Outward-Facing State) N2->N3 N4 Inhibition of Dopamine Reuptake N3->N4 N5 Increased Extracellular Dopamine Levels N4->N5

Pathway of DAT inhibition by the (R)-enantiomer leading to elevated synaptic dopamine.

References

  • Title: Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistry Source: ScholarWorks@UNO - The University of New Orleans (2014) URL: [Link]

  • Title: Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders Source: Journal of Medicinal Chemistry - ACS Publications (2015) URL: [Link]

Comparative

Validation of chiral HPLC methods for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine enantiomers

Title: Validation of Chiral HPLC Methods for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Enantiomers: A Comparative Guide Introduction (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine is a critical chiral building block and int...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Chiral HPLC Methods for (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Enantiomers: A Comparative Guide

Introduction (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine is a critical chiral building block and intermediate in the synthesis of advanced neurotherapeutic agents, including sigma-receptor ligands and monoamine reuptake inhibitors. Because the (S)-enantiomer can exhibit divergent pharmacological activity or off-target toxicity, rigorous enantiomeric purity control is a regulatory imperative. This guide provides an in-depth comparison of chiral stationary phases (CSPs) and outlines a self-validating analytical protocol compliant with the latest [1].

Mechanistic Insights: The Chiral Recognition Challenge Separating the enantiomers of 3-((3,4-dichlorobenzyl)oxy)pyrrolidine presents two distinct physicochemical challenges:

  • Secondary Amine Basicity: The pyrrolidine nitrogen is highly basic. In normal-phase chromatography, this amine interacts aggressively with residual acidic silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution. Causality: The addition of a basic modifier, such as 0.1% Diethylamine (DEA), is mandatory. DEA competitively binds to the silanol active sites, suppressing secondary interactions and sharpening the analyte peaks.

  • Hydrophobic Bulk: The 3,4-dichlorobenzyl ether moiety is highly hydrophobic and sterically demanding. Chiral recognition on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes. As demonstrated in computational studies of [2], separation is driven by hydrogen bonding between the CSP's carbamate groups and the analyte's pyrrolidine/ether heteroatoms, stabilized by π-π interactions and halogen bonding from the dichlorophenyl ring [3].

G Analyte Pyrrolidine Enantiomers (R) & (S) H_Bond Hydrogen Bonding (NH/C=O) Analyte->H_Bond Pi_Pi π-π Interactions (Dichlorobenzyl) Analyte->Pi_Pi Steric Steric Inclusion (Helical Cavity) Analyte->Steric CSP Amylose Tris(3,5-dimethylphenylcarbamate) CSP->H_Bond CSP->Pi_Pi CSP->Steric Elution_R (R)-Enantiomer Strong Transient Complex (Later Elution) H_Bond->Elution_R High Affinity Elution_S (S)-Enantiomer Weak Transient Complex (Early Elution) H_Bond->Elution_S Low Affinity Pi_Pi->Elution_R Pi_Pi->Elution_S Steric->Elution_R Steric->Elution_S

Mechanistic workflow of chiral recognition between pyrrolidine enantiomers and Amylose CSP.

Column Comparison: Coated vs. Immobilized Amylose CSPs Historically, coated amylose CSPs (e.g., Chiralpak AD-H) have been the gold standard. However, the coating restricts the mobile phase to standard alkanes and alcohols. The high hydrophobicity of the 3,4-dichlorobenzyl group often results in excessive retention times and broad peaks in standard Hexane/Isopropanol (IPA) mixtures.

Immobilized amylose CSPs (e.g., Chiralpak IA) covalently bond the polysaccharide to the silica matrix. Causality: This immobilization allows the introduction of "forbidden" strong solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Adding 20% DCM to the mobile phase significantly increases the solubility of the dichlorobenzyl moiety, alters the helical groove of the CSP to enhance steric inclusion, and drastically reduces the tailing factor (Tf).

Table 1: Chromatographic Performance Comparison (Coated vs. Immobilized)

ParameterCoated Amylose CSP (5 µm)Immobilized Amylose CSP (5 µm)
Mobile Phase Hexane / IPA / DEA (90:10:0.1 v/v)Hexane / DCM / IPA / DEA (70:20:10:0.1 v/v)
Retention Time (S) 8.5 min5.4 min
Retention Time (R) 11.2 min8.1 min
Resolution (Rs) 2.13.5
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Excellent peak symmetry)
Theoretical Plates (N) 4,2009,800

Step-by-Step Experimental Protocol & Validation To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the ICH Q2(R2) validation workflow.

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase: Mix 700 mL of HPLC-grade n-Hexane, 200 mL of Dichloromethane, and 100 mL of Isopropanol. Add 1.0 mL of Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

  • Diluent: Hexane/IPA (90:10 v/v). Note: Do not use DCM in the sample diluent to prevent injection solvent effects (peak distortion).

  • Standard Preparation: Dissolve 10 mg of racemic 3-((3,4-Dichlorobenzyl)oxy)pyrrolidine in 10 mL of diluent (1.0 mg/mL).

Step 2: Chromatographic Conditions

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C ± 1°C. Causality: Chiral recognition is an enthalpy-driven process; strict temperature control prevents retention time drift.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Step 3: ICH Q2(R2) Validation Workflow

  • System Suitability (SST): Inject the racemic standard six times. Acceptance Criteria: Rs ≥ 2.5, Tf ≤ 1.5, and RSD of retention times ≤ 1.0%. If SST fails, the system halts, ensuring no invalid data is processed.

  • Specificity: Inject the diluent blank, the (R)-enantiomer API, and the (S)-enantiomer impurity individually. Confirm no blank interference at the retention times of both enantiomers.

  • LOD and LOQ: Serially dilute the (S)-enantiomer standard. Determine LOD at a Signal-to-Noise (S/N) ratio of 3:1 and LOQ at an S/N of 10:1.

  • Linearity: Prepare five concentration levels of the (S)-enantiomer from LOQ to 150% of the specification limit (e.g., 0.05% to 0.15% relative to the API concentration). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the (S)-enantiomer into the (R)-enantiomer API at 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Calculate % recovery.

Quantitative Validation Data The immobilized method was validated for the quantification of the (S)-enantiomer impurity in the (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine API.

Table 2: ICH Q2(R2) Validation Summary for (S)-Enantiomer

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No interference at Rt 5.4 minNo interfering peaks > 0.05% area
Limit of Detection (LOD) 0.015% (w/w)S/N ≥ 3
Limit of Quantitation (LOQ) 0.05% (w/w)S/N ≥ 10
Linearity (R²) 0.9998 (Range: 0.05% - 0.20%)R² ≥ 0.995
Accuracy (Recovery) 98.5% – 101.2%90.0% – 110.0%
Method Precision (RSD) 1.2% (n=6 at 0.10% spec level)≤ 5.0%
Robustness Rs > 3.0 across ±2°C and ±2% DCMRs ≥ 2.0

Conclusion Transitioning from a traditional coated amylose CSP to an immobilized amylose CSP provides a decisive advantage for the enantiomeric separation of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine. By leveraging the chemical compatibility of the immobilized phase to incorporate Dichloromethane, analysts can disrupt excessive hydrophobic retention, resulting in sharper peaks, higher resolution, and a highly robust method that easily satisfies ICH Q2(R2) validation requirements.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency.[Link]

  • Li, Y., et al. "Computational study of enantioseparation by amylose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phase." PubMed.[Link]

  • Yashima, E., et al. "Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC." Journal of the American Chemical Society.[Link]

Validation

Structure-Activity Relationship (SAR) and Synthetic Utility Comparison of Dichlorobenzyl Pyrrolidine Derivatives

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond its primary intended use to understand its fundamental structure-property relationships. Dichlorobenzyl pyrrolidine derivatives oc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond its primary intended use to understand its fundamental structure-property relationships. Dichlorobenzyl pyrrolidine derivatives occupy a unique and dual-faceted position in modern medicinal chemistry and synthetic methodology.

On one hand, compounds like 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol function as potent neurotherapeutics, targeting monoamine transporters in the central nervous system (CNS). On the other hand, highly functionalized derivatives like (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (widely known as the Soloshonok or Hamari ligand) serve as privileged chiral auxiliaries for the asymmetric synthesis of tailor-made unnatural amino acids.

This guide objectively compares the performance of the 3,4-dichlorobenzyl pyrrolidine scaffold against unsubstituted alternatives, detailing the mechanistic causality behind its superior performance and providing validated experimental workflows for its application.

Pharmacological SAR: CNS Activity and Transporter Modulation

The pyrrolidine ring is a privileged scaffold that acts as a basic amine, forming critical electrostatic interactions with aspartate residues within the binding pockets of the dopamine transporter (DAT) and norepinephrine transporter (NET). However, the nature of the N-benzyl substituent dictates the molecule's pharmacokinetic fate and binding affinity.

The 3,4-Dichloro Advantage in Neurotherapeutics

When comparing 3,4-dichlorobenzyl pyrrolidines to their unsubstituted benzyl counterparts, the addition of the two chlorine atoms drives three critical performance upgrades:

  • Metabolic Shielding: Unsubstituted benzyl rings are highly susceptible to cytochrome P450-mediated para- and meta-hydroxylation, leading to rapid clearance. The 3,4-dichloro substitution physically blocks these metabolic hotspots, significantly extending the drug's half-life[1].

  • Enhanced Lipophilicity (LogP): The halogens increase the overall lipophilicity of the molecule, facilitating rapid penetration across the blood-brain barrier (BBB), a strict prerequisite for CNS therapeutics.

  • Halogen Bonding: The electron-withdrawing chlorine atoms engage in favorable halogen bonding and enhanced π−π stacking within the hydrophobic pockets of monoamine transporters, lowering the IC50​ for reuptake inhibition.

DAT_Pathway A 3,4-Dichlorobenzyl Pyrrolidine B DAT / NET Inhibition A->B Competitive Binding C Synaptic Cleft Neurotransmitter Accumulation B->C Reuptake Blockade D Enhanced CNS Signaling C->D Receptor Activation

Fig 1. Mechanistic pathway of monoamine transporter inhibition by dichlorobenzyl pyrrolidines.

Synthetic SAR: The Soloshonok Ligand in Asymmetric Synthesis

In the realm of synthetic chemistry, the 3,4-dichlorobenzyl pyrrolidine scaffold is the backbone of the Soloshonok ligand. This chiral auxiliary coordinates with Ni(II) and an amino acid (like glycine) to form a square-planar Schiff base complex. This complex is then subjected to enolate formation and asymmetric alkylation to produce enantiopure unnatural amino acids [2].

Structural Causality: Why 3,4-Dichloro Outperforms Unsubstituted Benzyl

The original generation of these ligands (developed by Belokon) utilized an unsubstituted N-benzyl group. Upgrading to the 3,4-dichlorobenzyl group (the Soloshonok-Hamari ligand) yields a dramatic improvement in synthetic performance:

  • Unmatched Diastereoselectivity: The bulky 3,4-dichlorobenzyl group effectively acts as a steric wall. In the rigid square-planar Ni(II) complex, it completely shields the Re-face of the enolate. Consequently, incoming electrophiles (alkyl halides) are forced to attack exclusively from the Si-face, boosting the diastereomeric ratio (dr) from ~85:15 (unsubstituted) to >98:2 [3].

  • Crystallinity and Recyclability: The 3,4-dichloro motif drastically reduces the solubility of the resulting Ni(II) complexes in aqueous media. This allows the product to be isolated via simple precipitation rather than tedious column chromatography, enabling >95% recovery and recycling of the ligand [4].

Quantitative SAR Comparison
Derivative ClassBenzyl SubstitutionPrimary ApplicationTarget / MechanismPerformance Metric vs AlternativeMetabolic/Chemical Stability
Soloshonok Ligand 3,4-DichloroAsymmetric SynthesisNi(II) Face-Shieldingdr > 98:2 (vs 85:15 for unsubstituted)Highly crystalline, >95% recoverable
Belokon Ligand (Alt)UnsubstitutedAsymmetric SynthesisNi(II) Face-Shieldingdr ~ 85:15Prone to solubility losses during recovery
1-(3,4-DCB)pyrrolidin-3-ol 3,4-DichloroCNS TherapeuticDAT/NET InhibitionHigh BBB penetration, prolonged half-lifeHigh (metabolic hotspots blocked)
1-Benzylpyrrolidin-3-ol (Alt)UnsubstitutedCNS TherapeuticDAT/NET InhibitionLower BBB penetration, rapid clearanceLow (rapid CYP450 hydroxylation)

Self-Validating Experimental Protocol: Asymmetric Amino Acid Synthesis

To objectively demonstrate the utility of the 3,4-dichlorobenzyl pyrrolidine scaffold, the following methodology outlines the preparation and application of the Ni(II) Schiff base complex. This protocol is designed as a self-validating system, ensuring that researchers can verify success at each intermediate step.

Phase 1: Preparation of the Ni(II) Schiff Base Complex

Causality Focus: The use of K2​CO3​ is critical here; it deprotonates both the amino acid carboxylate and the ligand's carboxamide, driving the thermodynamic assembly of the neutral, square-planar Ni(II) complex.

  • Reagent Assembly: In a 1 L round-bottom flask, dissolve (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide (1.0 eq, ~16.6 mmol), the target amino acid (e.g., (RS)-m-Tyr, 2.0 eq), Ni(OAc)2​⋅4H2​O (2.0 eq), and K2​CO3​ (9.0 eq) in 400 mL of anhydrous MeOH.

  • Complexation: Stir the mixture at 60 °C for 24 hours under an inert argon atmosphere.

  • Precipitation (Self-Validation Step): Pour the reaction mixture into an ice-cold solution of AcOH (50 mL) in H2​O (3 L). The AcOH neutralizes excess base, causing the highly hydrophobic Ni(II) complex to crash out.

    • Validation Checkpoint: A successful complexation is visually confirmed by the formation of a fine, deep red precipitate . The red color arises from the specific d-d electron transitions inherent to the square-planar Ni(II) geometry.

  • Purification: Filter the solid and recrystallize from CH2​Cl2​/Et2​O .

    • Analytical Validation: Confirm identity via MS (ESI). You must observe the correct isotopic pattern for Nickel (e.g., [M+H]+ and [M+H+2]+ in a ~2.5:1 ratio) [3].

Phase 2: Asymmetric Alkylation and Disassembly

Causality Focus: The acidic disassembly leverages the lability of the Schiff base (imine) bond under low pH, releasing the free amino acid while precipitating the chiral auxiliary as an insoluble HCl salt for recovery.

  • Alkylation: Treat the red Ni(II) complex with an alkyl halide in the presence of a base (e.g., NaOH or NaOMe) in a suitable solvent (DMF or MeOH). The reaction proceeds with retention of the red color.

  • Disassembly: Dissolve the alkylated complex in MeOH and add 3N aqueous HCl. Heat to 60 °C for 2 hours.

    • Validation Checkpoint: The solution will transition from deep red to green/colorless, indicating the destruction of the square-planar Ni(II) complex and the release of free Ni2+ ions.

  • Ligand Recovery: Concentrate the mixture. The 3,4-dichlorobenzyl pyrrolidine ligand will precipitate quantitatively as its hydrochloride salt. Filter and reserve for the next synthetic cycle.

  • Amino Acid Isolation: Isolate the enantiopure unnatural amino acid from the filtrate via ion-exchange chromatography.

Synthetic_Workflow L Soloshonok Ligand (3,4-diCl-Benzyl) N Ni(II) Schiff Base Complex Formation L->N + Amino Acid + Ni(OAc)2 Base, MeOH (60°C) E Enolate Formation & Asymmetric Alkylation N->E + Alkyl Halide Base D Acidic Disassembly (3N HCl) E->D High dr (>98:2) D->L Ligand Recovery (>95%) A Enantiopure Unnatural Amino Acid D->A Target Isolation

Fig 2. Workflow for asymmetric amino acid synthesis using the Soloshonok Ni(II) complex.

Conclusion

Whether deployed as a pharmacophore for monoamine transporter inhibition or as a highly rigid chiral auxiliary for asymmetric synthesis, the 3,4-dichlorobenzyl pyrrolidine scaffold vastly outperforms its unsubstituted alternatives. The strategic placement of the 3,4-dichloro motif provides essential metabolic shielding for in vivo applications, while simultaneously delivering the steric bulk and crystallinity required for near-perfect stereocontrol and recyclability in in vitro manufacturing processes.

References

  • Romoff, T. T., et al. "Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- and β-Amino Acids in an Enantiomerically Pure Form." Organic Process Research & Development, 2017. URL:[Link]

  • Verhoeven, J., et al. "Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging." Molecular Pharmaceutics, 2024. URL:[Link]

  • Wang, Y., et al. "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature." MDPI Molecules, 2020. URL:[Link]

Comparative

In Vivo Efficacy Comparison of a Novel Pyrrolidine Derivative Against Standard Dopamine Transporter Inhibitors: A Technical Guide

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine, a putative dopamine transporter (DAT) inhibitor. Due to the absence of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine, a putative dopamine transporter (DAT) inhibitor. Due to the absence of published in vivo data for this specific molecule, this document establishes a scientifically rigorous methodology for its characterization by comparing it against well-established standard reference drugs with known DAT inhibitory activity: Cocaine, Methylphenidate, and Bupropion. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel psychoactive compounds.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds targeting the central nervous system.[1][2] The structural features of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine suggest a potential interaction with monoamine transporters, particularly the dopamine transporter (DAT).[3][4] Inhibition of DAT leads to an increase in extracellular dopamine concentrations in the brain, a mechanism central to the therapeutic effects of drugs used to treat conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, but also underlies the abuse potential of psychostimulants.[3][5]

This guide will therefore focus on established in vivo models of psychostimulant activity and reward to objectively benchmark the performance of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine against standard reference compounds.

Mechanistic Overview: The Dopamine Transporter and its Inhibition

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6][7] This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.

Signaling Pathway of Dopamine Transporter Inhibition

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release Action Potential Synaptic_DA Increased Extracellular Dopamine DA_Release->Synaptic_DA DAT Dopamine Transporter (DAT) Test_Compound (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine Test_Compound->DAT Inhibition Synaptic_DA->DAT Reuptake DA_Receptor Dopamine Receptors (D1, D2, etc.) Synaptic_DA->DA_Receptor Binding Postsynaptic_Effect Downstream Signaling & Physiological Effects DA_Receptor->Postsynaptic_Effect

Caption: Dopamine Transporter (DAT) Inhibition Pathway.

Inhibitors of DAT, such as the reference drugs and putatively (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine, bind to the transporter and block the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging the activation of postsynaptic dopamine receptors. This amplified dopaminergic signaling in brain regions like the nucleus accumbens and prefrontal cortex is associated with the psychostimulant, reinforcing, and therapeutic effects of these compounds.[6][8]

Standard Reference Drugs for Comparison

The selection of appropriate reference drugs is critical for a meaningful efficacy comparison. The following compounds have been chosen based on their well-characterized mechanisms as DAT inhibitors and their extensive history of preclinical and clinical use.

Reference DrugPrimary Mechanism of ActionKey In Vivo Effects
Cocaine Dopamine, Norepinephrine, and Serotonin Transporter InhibitorPotent psychostimulant, highly reinforcing, high abuse liability.[9][10][11]
Methylphenidate Dopamine and Norepinephrine Transporter InhibitorPsychostimulant used in the treatment of ADHD and narcolepsy.[5][12][13][14]
Bupropion Dopamine and Norepinephrine Reuptake InhibitorAtypical antidepressant and smoking cessation aid with lower abuse potential than traditional stimulants.[15][16][17]

In Vivo Efficacy Assessment: Experimental Models and Protocols

To comprehensively evaluate the in vivo profile of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine, a battery of behavioral assays in rodents is recommended. These assays are designed to quantify the compound's psychostimulant and reinforcing properties, providing a direct comparison with the standard reference drugs.

Locomotor Activity

This assay assesses the stimulant effects of a compound by measuring changes in spontaneous movement. Increased locomotor activity is a hallmark of DAT inhibitors.

Experimental Protocol:

  • Subjects: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Place individual animals into the open-field arenas and allow for a 30-60 minute habituation period.

    • Administer (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine, a reference drug (Cocaine, Methylphenidate, or Bupropion), or vehicle via the intended route of administration (e.g., intraperitoneal, oral).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes post-injection.

  • Data Analysis: Analyze locomotor activity in time bins (e.g., 5-10 minutes) and as a cumulative measure. Compare the dose-response effects of the test compound to the reference drugs.

Conditioned Place Preference (CPP)

CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Allow animals to freely explore all three chambers for 15 minutes and record the baseline time spent in each chamber.

    • Conditioning (Days 2-9):

      • On drug conditioning days, administer the test compound or reference drug and confine the animal to one of the outer chambers for 30 minutes.

      • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The drug-paired and vehicle-paired chambers are counterbalanced across subjects.

    • Post-conditioning Test (Day 10): Place the animal in the central chamber and allow free access to all three chambers for 15 minutes, with no drug on board. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.

Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing efficacy and abuse potential of a drug.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats.

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.

  • Procedure:

    • Acquisition: Train animals to press an active lever to receive an intravenous infusion of a reference drug (e.g., cocaine). Each lever press is paired with a cue (e.g., light). The other lever is inactive.

    • Dose-Response: Once a stable baseline of responding is established, substitute different doses of the test compound or reference drugs to determine the dose-response function.

    • Progressive Ratio Schedule: To assess the motivation to take the drug, employ a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of reinforcing efficacy.

Experimental Workflow Diagram

InVivo_Efficacy_Workflow Start Compound Synthesis & Characterization Animal_Acclimation Animal Acclimation & Habituation Start->Animal_Acclimation Locomotor Locomotor Activity Assay Animal_Acclimation->Locomotor CPP Conditioned Place Preference (CPP) Animal_Acclimation->CPP IVSA_Surgery IV Catheter Implantation Surgery Animal_Acclimation->IVSA_Surgery Data_Analysis Data Analysis & Comparison to Reference Drugs Locomotor->Data_Analysis CPP->Data_Analysis IVSA_Acquisition IVSA Acquisition Training (with Cocaine) IVSA_Surgery->IVSA_Acquisition IVSA_Substitution IVSA Dose-Response & Progressive Ratio IVSA_Acquisition->IVSA_Substitution IVSA_Substitution->Data_Analysis Conclusion Efficacy Profile Determination Data_Analysis->Conclusion

Caption: In Vivo Efficacy Evaluation Workflow.

Expected In Vivo Efficacy of Standard Reference Drugs

The following table summarizes the expected outcomes for the reference drugs in the described in vivo models, providing a benchmark for the evaluation of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine.

Reference DrugLocomotor ActivityConditioned Place Preference (CPP)Intravenous Self-Administration (IVSA)
Cocaine Dose-dependent increase in locomotor activity.[9]Robust CPP at appropriate doses.Readily self-administered; high breakpoint on a progressive ratio schedule.[8]
Methylphenidate Dose-dependent increase in locomotor activity.[13]Induces CPP, though may be less robust than cocaine.Self-administered; maintains responding on fixed and progressive ratio schedules.[12][18]
Bupropion Modest or no increase in locomotor activity at therapeutic doses.Weak or no CPP.Not readily self-administered; low reinforcing efficacy.[15][16]

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the in vivo efficacy evaluation of (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine, a novel compound with a putative mechanism of action as a dopamine transporter inhibitor. By employing a battery of well-validated behavioral assays and comparing the results to established standard reference drugs—Cocaine, Methylphenidate, and Bupropion—researchers can generate a robust preclinical data package. This data will be crucial for determining the compound's psychostimulant and reinforcing properties, and for informing decisions regarding its potential therapeutic applications and abuse liability. The structured approach detailed herein ensures objectivity and provides the necessary experimental data to support further drug development efforts.

References

  • Hannan, A. J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Biological Psychiatry, 68(9), 854–860. Available at: [Link]

  • ResearchGate. (n.d.). Clinically Relevant Doses of Methylphenidate Significantly Occupy Norepinephrine Transporters in Humans In Vivo | Request PDF. Available at: [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. Available at: [Link]

  • Eubanks, L. M., et al. (2018). Efficient Syntheses of Cocaine Vaccines and Their in Vivo Evaluation. Journal of the American Chemical Society, 140(21), 6581–6585. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. Available at: [Link]

  • Sakoori, K., et al. (2022). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. International Journal of Molecular Sciences, 23(15), 8581. Available at: [Link]

  • Sorkina, T., et al. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 9(10), 2419–2430. Available at: [Link]

  • McCarthy, M. J., et al. (2023). Bupropion Mediated Effects on Depression, Attention Deficit Hyperactivity Disorder, and Smoking Cessation. Cureus, 15(7), e41214. Available at: [Link]

  • Liu, Q. S., et al. (2005). Repeated cocaine exposure in vivo facilitates LTP induction in midbrain dopamine neurons. Nature Neuroscience, 8(8), 1044–1048. Available at: [Link]

  • Chen, Y., et al. (2024). Neurovascular effects of cocaine: relevance to addiction. Frontiers in Physiology, 15, 1359424. Available at: [Link]

  • Wikipedia. (n.d.). Methylphenidate. Available at: [Link]

  • Oleson, E. B., & Roberts, D. C. (2009). Reinforcing Doses of Intravenous Cocaine Produce Only Modest Dopamine Uptake Inhibition. The Journal of Neuroscience, 29(17), 5488–5496. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). WELLBUTRIN. Available at: [Link]

  • Jefferson, J. W., et al. (2005). 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. Primary Care Companion to The Journal of Clinical Psychiatry, 7(3), 106–113. Available at: [Link]

  • Palma-Gudiel, H., et al. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Toxics, 10(4), 189. Available at: [Link]

  • Wigner, P., et al. (2021). Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review. Psychiatria Polska, 55(1), 3–20. Available at: [Link]

  • Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Available at: [Link]

  • Volz, T. J., et al. (1998). Rate of binding of various inhibitors at the dopamine transporter in vivo. Synapse, 30(2), 118–125. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243575. Available at: [Link]

  • Zander, K. M., et al. (2012). Modeling Considerations for In Vivo Quantification of the Dopamine Transporter Using [11C]PE2I and Positron Emission Tomography. Journal of Cerebral Blood Flow & Metabolism, 32(7), 1279–1289. Available at: [Link]

  • Torres, G. E., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0069-23.2023. Available at: [Link]

  • Ito, H., et al. (2014). In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [18F]FE-PE2I. International Journal of Neuropsychopharmacology, 17(5), 853–857. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Available at: [Link]

  • Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119–141. Available at: [Link]

  • Aarde, S. M., et al. (2015). In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone: self-administration and locomotor stimulation in male rats. Psychopharmacology, 232(16), 3045–3055. Available at: [Link]

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  • Mogilski, S., et al. (2020). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Exert Antinociceptive Activity in the Tail-Flick and Formalin Test in Rodents and Reveal Reduced Gastrotoxicity. Molecules, 25(24), 6031. Available at: [Link]

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  • Heien, M. L., & Wightman, R. M. (2006). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropharmacology, 50(6), 702–710. Available at: [Link]

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991–1995. Available at: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
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Reactant of Route 2
(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
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